2-Fluoro-3-iodo-4-(trifluorométhyl)pyridine

Vue d'ensemble

Description

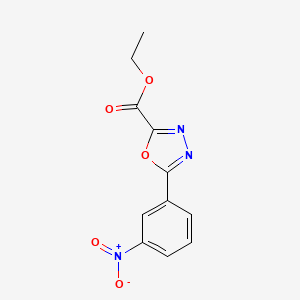

“2-Fluoro-4-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis Analysis

Trifluoromethylpyridines, including “2-Fluoro-4-(trifluoromethyl)pyridine”, have been synthesized and applied in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(trifluoromethyl)pyridine” includes a pyridine ring with fluorine and trifluoromethyl groups attached . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Chemical Reactions Analysis

“2-Fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis

“2-Fluoro-4-(trifluoromethyl)pyridine” is a liquid with a refractive index of n20/D 1.400 and a density of 1.355 g/mL at 25 °C .Applications De Recherche Scientifique

Industrie agrochimique

2-Fluoro-3-iodo-4-(trifluorométhyl)pyridine: est un motif structural clé dans les ingrédients agrochimiques actifs. Ses dérivés, tels que les trifluorométhylpyridines (TFMP), sont largement utilisés dans la protection des cultures. Ils servent d'intermédiaires dans la synthèse de pesticides qui protègent les cultures des ravageurs . Les propriétés physicochimiques uniques de l'atome de fluor combinées à la fraction pyridine contribuent aux activités biologiques de ces composés.

Développement pharmaceutique

Dans l'industrie pharmaceutique, les dérivés TFMP, qui incluent la structure de base de la This compound, font partie de plusieurs médicaments approuvés et d'essais cliniques en cours . Ces composés sont appréciés pour leurs effets thérapeutiques potentiels et sont étudiés pour diverses applications médicales.

Médecine vétérinaire

Comme dans les produits pharmaceutiques humains, les dérivés TFMP sont également utilisés en médecine vétérinaire. Ils font partie des ingrédients actifs des produits vétérinaires, contribuant à la santé et au traitement des animaux .

Synthèse d'aminopyridines

This compound: agit comme un réactif dans la préparation d'aminopyridines par des réactions d'amination. Les aminopyridines sont des composés importants utilisés dans diverses synthèses chimiques et applications pharmaceutiques .

Ligand catalytique pour la synthèse organique

Ce composé est utilisé comme ligand catalytique pour la préparation régiosélective de tétraméthylbiphényles. Ce processus implique le couplage oxydant aérobie du xylène catalysé par le palladium . De telles réactions sont cruciales dans la synthèse de molécules organiques complexes.

Intermédiaire pour les produits de protection des cultures

Il sert d'intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures. La demande pour de tels intermédiaires est élevée, reflétant l'importance de la This compound dans le développement de nouveaux agrochimiques .

Science des matériaux

L'incorporation d'atomes de fluor dans des composés organiques, comme la This compound, a conduit à des avancées en science des matériaux. Ces composés sont étudiés pour leur potentiel à améliorer les propriétés des matériaux fonctionnels .

Science de l'environnement

La recherche sur l'impact environnemental et les voies de dégradation des dérivés TFMP, y compris la This compound, est essentielle. Comprendre ces aspects permet d'évaluer l'empreinte écologique de ces composés et de développer des pratiques plus durables .

Mécanisme D'action

Target of Action

It is known to act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Mode of Action

The 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine interacts with its targets through chemical reactions. In the preparation of aminopyridines, it undergoes amination reactions . When used as a catalytic ligand, it aids in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It is involved in the suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1355 g/mL at 25 °C .

Result of Action

It is known to be involved in the preparation of aminopyridines and the regioselective preparation of tetramethylbiphenyls .

Action Environment

It is known that the compound is incompatible with oxidizing agents and bases .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions and serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which influence the reactivity and binding affinity of the compound.

Cellular Effects

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes alterations in the activity of kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites and overall cellular metabolism . The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and specificity for target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The presence of fluorine and trifluoromethyl groups affects the compound’s reactivity and interaction with metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its biochemical activity and function.

Subcellular Localization

The subcellular localization of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity, leading to specific cellular effects.

Propriétés

IUPAC Name |

2-fluoro-3-iodo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEKIJAADGFWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)

![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)

![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)